molecular formula C19H20FN3 B11228466 8-fluoro-2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-fluoro-2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11228466
M. Wt: 309.4 g/mol
InChI Key: PRSVXRUERNSVCI-UHFFFAOYSA-N
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Description

4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the use of fluorinated intermediates and specific catalysts to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

What sets 4-(2-{8-Fluoro-2-methyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl}ethyl)pyridine apart is its specific fluorinated structure, which can enhance its biological activity and stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20FN3

Molecular Weight

309.4 g/mol

IUPAC Name

8-fluoro-2-methyl-5-(2-pyridin-4-ylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C19H20FN3/c1-22-10-7-19-17(13-22)16-12-15(20)2-3-18(16)23(19)11-6-14-4-8-21-9-5-14/h2-5,8-9,12H,6-7,10-11,13H2,1H3

InChI Key

PRSVXRUERNSVCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2CCC4=CC=NC=C4)C=CC(=C3)F

Origin of Product

United States

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